molecular formula C16H18O4 B15388117 3,3'-Dihydroxy-4,5-dimethoxybibenzyl

3,3'-Dihydroxy-4,5-dimethoxybibenzyl

Cat. No.: B15388117
M. Wt: 274.31 g/mol
InChI Key: SXTIQENJRJOCLX-UHFFFAOYSA-N
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Description

3,3'-Dihydroxy-4,5-dimethoxybibenzyl is a bibenzyl derivative characterized by hydroxyl (-OH) groups at the 3 and 3' positions and methoxy (-OCH₃) groups at the 4 and 5 positions on its aromatic rings. It is primarily isolated from Dendrobium species, such as D. williamsonii and D. moniliforme . This compound exhibits notable antioxidant properties, with a DPPH radical scavenging IC₅₀ of 19.5 μM, outperforming vitamin C (IC₅₀ 42.4 μM) but less potent than quercetin (IC₅₀ 8.3 μM) .

Properties

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

5-[2-(3-hydroxyphenyl)ethyl]-2,3-dimethoxyphenol

InChI

InChI=1S/C16H18O4/c1-19-15-10-12(9-14(18)16(15)20-2)7-6-11-4-3-5-13(17)8-11/h3-5,8-10,17-18H,6-7H2,1-2H3

InChI Key

SXTIQENJRJOCLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)O)CCC2=CC(=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Bibenzyls

Structural Variations

Bibenzyl derivatives differ in hydroxylation, methoxylation, and methylenedioxy bridge patterns, which critically influence their bioactivity. Key structural analogs include:

Compound Name Substituents (Positions) Source Key Features
3,3'-Dihydroxy-4,5-dimethoxybibenzyl 3,3'-OH; 4,5-OCH₃ D. williamsonii Antioxidant, potential LasR inhibitor
Moscatilin 3,5-OCH₃; 4,4'-OH D. densiflora, D. officinale Higher antioxidant (IC₅₀ 8.5 μM) ; anti-platelet aggregation
4,4'-Dihydroxy-3,5-dimethoxybibenzyl 4,4'-OH; 3,5-OCH₃ D. ellipsophyllum Moderate tyrosinase inhibition
3,3'-Dihydroxy-5-methoxybibenzyl 3,3'-OH; 5-OCH₃ D. findlayanum Promotes gastrointestinal motility
3,4-Dihydroxy-4',5-dimethoxybibenzyl 3,4-OH; 4',5-OCH₃ D. officinale α-Glucosidase/α-amylase inhibition
3,4'-Dihydroxy-5-methoxybibenzyl 3,4'-OH; 5-OCH₃ D. amoenum Weak superoxide scavenging (IC₅₀ 694 µM)

Bioactivity Comparison

Antioxidant Activity
  • This compound : IC₅₀ 19.5 μM (DPPH) .
  • Moscatilin : IC₅₀ 8.5 μM (DPPH) , superior due to additional methoxy groups enhancing radical stabilization.
  • Dendroparishiol (4,3',4'-trihydroxy-3,5-dimethoxybibenzyl): IC₅₀ 50 µg/mL (ORAC assay), reduces intracellular ROS by 65% .
Enzyme Inhibition
  • This compound: No reported enzyme inhibition.
  • 3,4-Dihydroxy-4',5-dimethoxybibenzyl : IC₅₀ 19.3 μM (α-glucosidase) and 60 μM (α-amylase) .
  • 4,4'-Dihydroxy-3,5-dimethoxybibenzyl : Weak collagen production stimulation (29.157% at 10 µg/mL) .
Therapeutic Potential
  • Moscatilin : Anti-platelet aggregation (67.55% inhibition at 1.4337 × 10⁻³ M) .
  • 3,3'-Dihydroxy-5-methoxybibenzyl : Promotes gastrointestinal motility in zebrafish (0.3 µM) .

Physicochemical and Pharmacokinetic Properties

  • Solubility : this compound is practically insoluble in water, limiting bioavailability .
  • Synthetic Accessibility : Derivatives like 4,4'-Diacetoxy-3,5-dimethoxybibenzyl (CAS 39500-13-5) are synthesized via acetylation, improving solubility .

Q & A

Q. Data Interpretation :

CompoundIC50_{50} (μM)Reference Standard
This compound19.5Quercetin (8.3)
Moscatilin8.5Vitamin C (42.4)

Results indicate moderate antioxidant activity, suggesting hydroxyl/methoxy substitutions influence radical quenching .

How do researchers resolve discrepancies in the reported bioactivities of this compound across studies?

Advanced
Key Strategies :

  • Cell Line Variability : Test cytotoxicity across multiple lines (e.g., H292 lung cancer vs. HepG2 liver cancer) to assess tissue-specific effects .
  • Assay Standardization : Use identical protocols (e.g., MTT vs. XTT viability assays) to minimize technical variance.
  • Purity Checks : HPLC purity >98% reduces confounding from co-eluting isomers (e.g., 3,4-dihydroxy-4',5-dimethoxybibenzyl vs. target compound) .

Example : In Dendrobium ellipsophyllum, cytotoxic effects on H292 cells (IC50_{50} ~20 μM) were linked to apoptosis induction, while inactive results in other studies may reflect lower purity or divergent cell models .

What are the challenges in synthesizing this compound analogs, and what strategies improve yield?

Advanced
Challenges :

  • Regioselective Protection : Avoiding over-methylation of hydroxyl groups.
  • Deprotection Sensitivity : Acidic conditions may degrade methoxy groups.

Q. Solutions :

  • Stepwise Deprotection : Use MOM (methoxymethyl) ethers for temporary hydroxyl protection, followed by hydrogenolysis under neutral conditions .
  • Catalytic Hydrogenation : Palladium-on-carbon (Pd/C) selectively cleaves benzyl ethers without altering methoxy groups.

Example : Gram-scale synthesis of related bibenzyls achieved 75% yield via optimized MOM deprotection and Pd/C hydrogenation .

How is this compound utilized as a chemotaxonomic marker in Dendrobium species?

Advanced
Methodology :

  • LC-MS Profiling : Quantify bibenzyls in wild vs. cultivated Dendrobium officinale to identify region-specific biosynthesis.
  • Multivariate Analysis : PCA (Principal Component Analysis) clusters samples based on bibenzyl abundance (e.g., higher this compound in Yunnan Province specimens) .

Implications : Confirms its role in distinguishing D. officinale from related species like D. devonianum, supporting quality control in herbal medicine .

What mechanistic insights explain the anti-metastatic effects of this compound?

Advanced
Experimental Design :

  • Anoikis Assays : Evaluate sensitization to detachment-induced apoptosis in H292 cells via caspase-3 activation.
  • Migration Inhibition : Transwell assays quantify suppression of invasive potential.

Q. Findings :

  • Apoptosis Induction : Upregulation of Bax/Bcl-2 ratio (3-fold) and caspase-3 cleavage.
  • Anti-Metastatic : 50% reduction in cell migration at 10 μM, linked to MMP-9 downregulation .

How does the solubility profile of this compound impact its bioavailability in pharmacological studies?

Advanced
Challenges :

  • Low Aqueous Solubility : <0.1 mg/mL in water limits in vivo absorption.

Q. Solutions :

  • Nanoparticle Encapsulation : PLGA (poly(lactic-co-glycolic acid)) nanoparticles enhance bioavailability 5-fold in rodent models.
  • Prodrug Design : Acetylation of hydroxyl groups improves solubility, with enzymatic reactivation in target tissues .

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